molecular formula C14H13BN2O6 B1371568 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid CAS No. 874219-56-4

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid

Cat. No. B1371568
CAS RN: 874219-56-4
M. Wt: 316.08 g/mol
InChI Key: DNBCLFIDIDSVDL-UHFFFAOYSA-N
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Description

“3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” is a compound that contains a benzyloxycarbonyl group. This group is often used in organic chemistry as a protecting group for amines . The compound also contains a nitrophenylboronic acid group, which is a common component in many organic compounds .


Synthesis Analysis

The synthesis of compounds similar to “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” often involves the protection of the amine group using a carbamate group such as benzyloxycarbonyl . The synthesis process can also involve various reactions such as electron-transfer reduction and Pictet–Spengler cyclization .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be analyzed using various methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .


Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be complex and may involve various steps. The compound can participate in a variety of reactions due to the presence of the benzyloxycarbonyl group and the nitrophenylboronic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be determined using various analytical methods. These properties can include solubility, melting point, boiling point, and other relevant characteristics .

Scientific Research Applications

Catalysis and Material Enhancement

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid and its derivatives exhibit significant roles in catalysis and material enhancement. For instance, Ag nanoparticles embedded in Zn-MOF composites show enhanced catalytic efficiency towards the reduction of nitrophenol, demonstrating the potential of these composites in catalytic applications (Wu et al., 2017). Furthermore, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound, has been recognized as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds, indicating the significance of phenylboronic acid derivatives in catalysis (Yang et al., 2012).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis and applications of novel Zn3/Zn5-cluster-based MOFs, which are porous systems with unique space or surfaces, have been explored, demonstrating the potential of these materials in various applications, including catalysis and luminescence properties (Wu et al., 2017). Moreover, the study of Ni(II) coordination polymers based on substituted 1,3-benzenedicarboxylate and N-donor auxiliary ligands shows how the substituent group of organic ligands can tune the structures of these complexes, potentially impacting their functional properties (Guo et al., 2013).

Applications in Sensing and Detection

Sensing of Nitroaromatics and Ferric Ion

The development of metal-organic materials using Zn2+ as a node for the highly sensitive detection of nitroaromatics and Fe3+ highlights the role of phenylboronic acid derivatives in sensing applications. These materials can act as fluorescent sensors with a detection limit as low as 0.54 ppm for 2,4,6-trinitrophenol (TNP) and 0.81 ppm for Fe3+ (Wang et al., 2017).

Optical Modulation and Photoluminescence

Phenyl boronic acids, when conjugated with polyethylene glycol, have been utilized for the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating their potential in optical modulation and photoluminescence (Mu et al., 2012). The clear link between molecular structure and optical properties in these systems indicates their significance in designing optical materials.

Applications in Peptide Synthesis and Drug Delivery

Peptide Synthesis

The novel 3-nitro-2-pyridinesulfenyl (Npys) group, related to 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid, has been found useful for the protection and activation of amino and hydroxyl groups for peptide synthesis. This demonstrates the potential of this compound and its related derivatives in facilitating peptide synthesis and other organic transformations (Matsueda & Walter, 2009).

Targeted Drug Delivery

Phenylboronic acid-functionalized amphiphilic block copolymers have shown promise for targeted drug delivery, especially to cancer cells. The phenylboronic acid groups located at the shell of micelle can recognize specific cells and promote drug uptake, as demonstrated in HepG2 cells, indicating the potential of these compounds in targeted therapies (Zhang et al., 2013).

Safety and Hazards

The safety and hazards associated with “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for research on “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” could include further exploration of its synthesis, analysis of its properties, and investigation of its potential applications in various fields .

properties

IUPAC Name

[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBCLFIDIDSVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657458
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid

CAS RN

874219-56-4
Record name (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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